V05FA9PR1F

Descripción general

Descripción

Synthesis Analysis

Pigment Yellow 180 (P.Y.180) is synthesized through various coupling reaction temperatures. The synthesis process has been explored to improve its properties, such as crystallinity, particle size, color strength, and dispersibility, by adjusting solvent treatment conditions, particularly using DMSO (Dimethyl Sulfoxide) solvent, which showed improvements in X-ray intensity ratios and enhanced dispersibility (Song-Hyuk Kim et al., 2015).

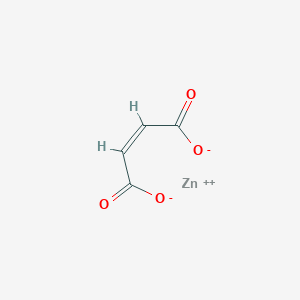

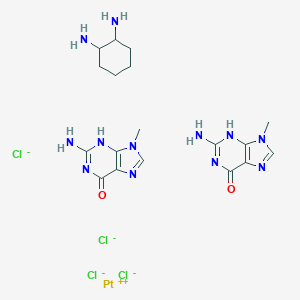

Molecular Structure Analysis

The molecular structure of Pigment Yellow 180, as part of the benzimidazolone pigments, has been analyzed through its crystallization behaviors. The structural analysis is crucial for understanding the pigment's coloration mechanisms and stability under various conditions, contributing to its wide application range.

Chemical Reactions and Properties

Chemical properties of Pigment Yellow 180 involve its interaction with solvents, which significantly affects its pigmentation behavior. Studies based on the Hansen solubility parameters (HSPs) and molecular polarity index (MPI) method have shown that solvent characteristics, such as solubility parameters and molecular polarity, play a critical role in the pigment's color hues, crystallinity, and particle size during pigmentation. The selection of appropriate solvents based on HSP and MPI can lead to high-quality pigments with desired color variations (Kairu Ye et al., 2023).

Aplicaciones Científicas De Investigación

Pigmentación en solventes

Pigmento Amarillo 180 (PY180) se utiliza ampliamente para la pigmentación en varios solventes. Un estudio ha demostrado que los tonos de color obtenidos en diez solventes son diferentes, y varían desde amarillo rojizo hasta amarillo verdoso . El efecto del solvente en el comportamiento de pigmentación del PY180 es significativo, ya que afecta la cristalinidad y el tamaño de las partículas, lo que a su vez influye en la cromaticidad .

Resistencia a solventes

PY180 exhibe una fuerte resistencia a solventes, lo que lo convierte en una opción ideal para aplicaciones donde el pigmento está expuesto a ambientes químicos agresivos. Su estabilidad en diferentes solventes se ha confirmado mediante métodos como el análisis de cromaticidad y estudios de solubilidad .

Resistencia a la luz

El compuesto tiene una excelente resistencia a la luz, clasificada entre el paso 6-7 en la escala azul. Esta propiedad es crucial para aplicaciones donde el pigmento está sujeto a una exposición prolongada a la luz sin una degradación significativa .

Estabilidad térmica

PY180 mantiene su estabilidad a altas temperaturas, lo cual es esencial para los procesos industriales que implican calentamiento, como la fabricación de plásticos y recubrimientos .

Fuerza de coloración

Con su alta fuerza tintórea, PY180 se utiliza en la coloración de plásticos, recubrimientos en polvo, tintas, caucho y fibras sintéticas. Su capacidad para impartir color intenso con pequeñas cantidades es muy valorada en estas industrias .

Comportamiento de cristalización

Diferentes solventes influyen en el comportamiento de cristalización del PY180, que es un sistema de baja solubilidad. Este aspecto es crucial para comprender y controlar las propiedades del pigmento durante el proceso de fabricación .

Impacto ambiental

Los pigmentos orgánicos como PY180 se sintetizan para reemplazar algunos pigmentos inorgánicos debido a su menor toxicidad. Esto hace que PY180 sea una opción más respetuosa con el medio ambiente para diversas aplicaciones .

Análisis del espacio de color

Las propiedades colorimétricas del PY180 se han analizado utilizando el modelo de espacio de color CIE Lab*, que es un estándar para especificar el color. Este análisis ayuda a lograr los colores objetivo para diferentes aplicaciones .

Mecanismo De Acción

Mode of Action

The mode of action of Pigment Yellow 180 is based on its ability to absorb and reflect certain wavelengths of light, which gives it its characteristic yellow color

Biochemical Pathways

Its function is purely based on its physical and chemical properties, particularly its ability to absorb and reflect light .

Result of Action

The result of Pigment Yellow 180’s action is the production of a yellow color. When used in a product, it imparts a yellow hue to that product .

Action Environment

The action of Pigment Yellow 180 can be influenced by various environmental factors. For example, the perceived color can change depending on the lighting conditions (natural light vs. artificial light). Furthermore, the chemical stability of Pigment Yellow 180 can be affected by factors such as pH, temperature, and exposure to certain chemicals .

Safety and Hazards

In case of accidental release, dust formation should be avoided. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

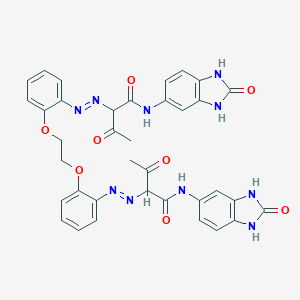

2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNNQKXGKNOLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, 2,2'-[1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

77804-81-0 | |

| Record name | Pigment Yellow 180 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77804-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077804810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2,2'-[1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[ethylenebis(oxyphenyl-2,1-eneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 180 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05FA9PR1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)